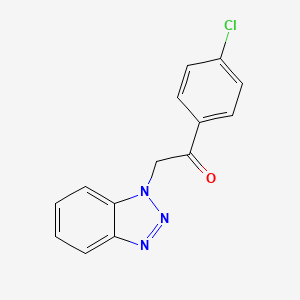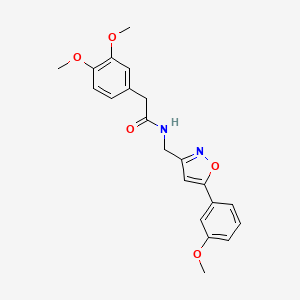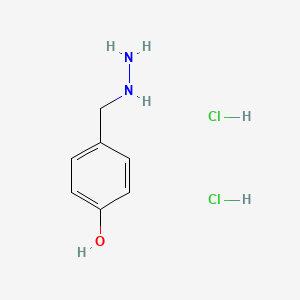
n-Hydroxybenzylhydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Hydroxybenzylhydrazine dihydrochloride, also known as 3-Hydroxybenzylhydrazine dihydrochloride, is a chemical compound with the molecular formula HOC6H4CH2NHNH2 · 2HCl. It is a hydrazine derivative and is known for its role as an inhibitor of L-aromatic amino acid decarboxylase. This compound is significant in various biochemical and pharmacological studies due to its ability to cross the blood-brain barrier and inhibit enzymes like GABA aminotransferase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Hydroxybenzylhydrazine dihydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 3-hydroxybenzaldehyde is reacted with hydrazine hydrate to form 3-hydroxybenzylhydrazine.
Step 2: The resulting 3-hydroxybenzylhydrazine is then treated with hydrochloric acid to yield this compound.
The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反应分析
Types of Reactions
n-Hydroxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives .
科学研究应用
n-Hydroxybenzylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: It serves as an inhibitor of enzymes like L-aromatic amino acid decarboxylase and GABA aminotransferase, making it valuable in studying enzyme kinetics and metabolic pathways.
Medicine: Its ability to cross the blood-brain barrier and inhibit specific enzymes makes it a potential candidate for developing treatments for neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
作用机制
n-Hydroxybenzylhydrazine dihydrochloride exerts its effects by inhibiting L-aromatic amino acid decarboxylase. This enzyme is responsible for the decarboxylation of aromatic amino acids to produce neurotransmitters like dopamine and serotonin. By inhibiting this enzyme, this compound reduces the production of these neurotransmitters, affecting various physiological processes. Additionally, it forms a hydrazone with pyridoxal phosphate, a cofactor required by many enzymes, thereby inhibiting their activity .
相似化合物的比较
Similar Compounds
- α-Hydrazino-m-cresol dihydrochloride
- 3-(Hydrazinomethyl)phenol dihydrochloride
- NSD-1015
Uniqueness
n-Hydroxybenzylhydrazine dihydrochloride is unique due to its ability to cross the blood-brain barrier and its dual inhibitory action on L-aromatic amino acid decarboxylase and GABA aminotransferase. This makes it particularly valuable in neurological research and potential therapeutic applications .
属性
IUPAC Name |
4-(hydrazinylmethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-9-5-6-1-3-7(10)4-2-6;;/h1-4,9-10H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICFSWQIXBFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
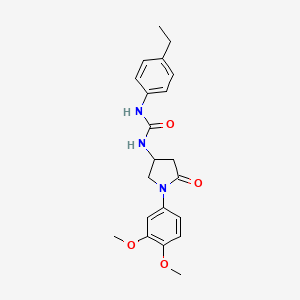
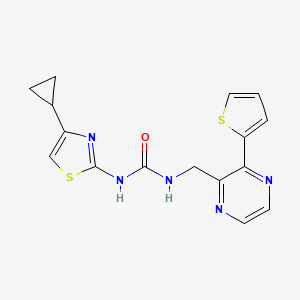


![methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2562994.png)

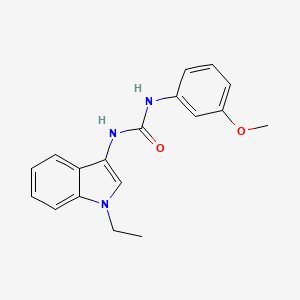
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)
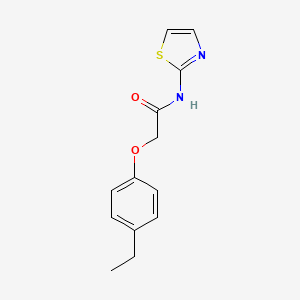
![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)
